EINECS 240-160-0

Description

EINECS 240-160-0 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a registry of chemicals marketed in the EU between 1971 and 1981 . Each entry is assigned a unique seven-digit identifier to standardize regulatory tracking under EU legislation, particularly REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) .

Based on analogous entries in EINECS (e.g., boronic acids, alcohols, and amines in ), this compound is likely a structurally defined compound with commercial relevance in sectors such as pharmaceuticals, agrochemicals, or materials science. Its regulatory status under REACH requires compliance with registration deadlines (2010–2018) based on production volume and hazard profile .

Properties

CAS No. |

16023-30-6 |

|---|---|

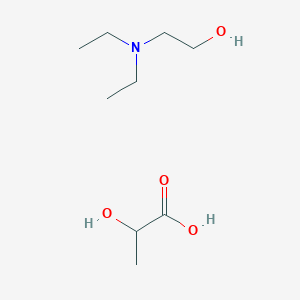

Molecular Formula |

C9H21NO4 |

Molecular Weight |

207.26734 |

Synonyms |

diethyl(2-hydroxyethyl)ammonium lactate |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

EINECS 240-160-0 can be synthesized through the reaction of diethylamine with 2-chloroethanol, followed by neutralization with lactic acid. The reaction typically involves the following steps:

Reaction of Diethylamine with 2-Chloroethanol: This step forms diethyl(2-hydroxyethyl)amine.

Neutralization with Lactic Acid: The resulting amine is then neutralized with lactic acid to form diethyl(2-hydroxyethyl)ammonium lactate.

Industrial Production Methods

In industrial settings, the production of diethyl(2-hydroxyethyl)ammonium lactate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

EINECS 240-160-0 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form simpler amines and alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like halides and cyanides are commonly employed.

Major Products Formed

Oxidation: Formation of oxides and ketones.

Reduction: Formation of amines and alcohols.

Substitution: Formation of substituted ammonium salts.

Scientific Research Applications

EINECS 240-160-0 has a wide range of applications in scientific research:

Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in condensation reactions.

Biology: Employed in studies involving cell culture and enzyme reactions due to its biocompatibility.

Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Utilized in the production of biodegradable materials and as a green solvent in various industrial processes

Mechanism of Action

The mechanism by which diethyl(2-hydroxyethyl)ammonium lactate exerts its effects involves its interaction with molecular targets and pathways. The compound acts as a solvent and catalyst, facilitating various chemical reactions. Its ionic nature allows it to stabilize reaction intermediates and enhance reaction rates. In biological systems, it interacts with cellular components, influencing processes such as enzyme activity and cell signaling .

Comparison with Similar Compounds

Table 1: Hypothetical Comparison of EINECS 240-160-0 and Structural Analogs

*Hypothetical formula; †Based on high-accuracy (>85%) pathway perturbation models for EINECS compounds (, Table 22).

Functional Analogs: Use-Case Similarity

Functional analogs share industrial applications rather than structural features. For instance:

- Boronic Acids : Compounds like CAS 1046861-20-4 () are used in Suzuki-Miyaura coupling reactions. Similar EINECS entries may serve as catalysts or intermediates in organic synthesis.

- Regulatory Considerations : Derivatives of parent extracts or processes may differ in hazardous properties despite sharing an EINECS number, necessitating separate registrations under REACH .

Toxicity and Hazard Profiling

- Pathway Disruption : Machine learning models predict that 4.6%–12.6% of EINECS compounds disrupt molecular pathways (e.g., endocrine signaling) with >85% accuracy .

- Prediction Trade-offs : Higher accuracy thresholds reduce compound coverage but improve reliability for priority testing .

Methodological Framework for Comparisons

Data Sources :

- EINECS Master Inventory : Lists CAS numbers, molecular formulas, and regulatory statuses ().

- REACH Annex VI : Provides labeled datasets for read-across modeling ().

Tools :

Q & A

How to formulate a focused research question for studying the physicochemical properties of EINECS 240-160-0?

- Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example: "How does the concentration of this compound affect its solubility in aqueous solutions under varying pH conditions?" Ensure inclusion of independent (pH, concentration) and dependent variables (solubility) and specify measurement techniques (e.g., UV-Vis spectroscopy) .

Q. What experimental design principles should guide initial investigations of this compound’s stability?

- Methodological Answer :

Define control groups (e.g., inert environment vs. reactive conditions).

Use triplicate trials to assess reproducibility .

Employ accelerated stability testing (e.g., elevated temperatures) with HPLC for degradation product analysis .

Document variables (temperature, humidity) using standardized protocols .

Q. How to conduct a systematic literature review on existing studies of this compound?

- Methodological Answer :

Use databases like SciFinder and PubMed with Boolean operators (e.g., "this compound" AND "toxicity").

Filter results by study type (primary research, peer-reviewed) and relevance to your hypothesis.

Critically appraise sources for methodological rigor (e.g., sample size, statistical analysis) .

Q. What are the key steps for validating the identity of this compound in synthetic samples?

- Methodological Answer :

Compare spectroscopic data (NMR, IR) with reference standards.

Perform elemental analysis to confirm purity (>95%).

Cross-verify with chromatographic retention times .

Q. How to design a baseline toxicity assay for this compound using model organisms?

- Methodological Answer :

Select organisms (e.g., Tetrahymena pyriformis) with established toxicity protocols.

Define dose-response curves (LC50/EC50) using serial dilutions.

Include positive/negative controls and account for solvent effects .

Advanced Research Questions

Q. How to resolve contradictions in toxicity data for this compound across different studies?

- Methodological Answer :

Apply meta-analysis to identify confounding variables (e.g., assay protocols, solvent systems).

Use sensitivity analysis to quantify uncertainty in QSAR models .

Replicate conflicting experiments under harmonized conditions .

Q. What computational strategies improve the predictive accuracy of QSAR models for this compound’s environmental fate?

- Methodological Answer :

Expand training datasets with structurally diverse analogs.

Validate models using external datasets (e.g., EINECS or HPV databases) and calculate applicability domains to avoid extrapolation errors .

Employ ensemble methods (e.g., ASNN) to reduce overfitting .

Q. How to optimize synthetic pathways for this compound to minimize byproducts?

- Methodological Answer :

Use DOE (Design of Experiments) to screen reaction parameters (temperature, catalyst loading).

Monitor reaction progress in real-time using in-situ FTIR.

Apply green chemistry metrics (e.g., E-factor) to assess sustainability .

Q. What statistical methods are appropriate for analyzing non-linear dose-response relationships in this compound’s bioactivity?

- Methodological Answer :

Fit data to Hill or logistic regression models.

Calculate confidence intervals using bootstrapping.

Use ANOVA to compare curve parameters across experimental groups .

Q. How to ensure reproducibility in multi-institutional studies of this compound?

- Methodological Answer :

Develop SOPs (Standard Operating Procedures) with detailed reagent specifications and equipment calibration steps.

Share raw data and code via repositories (e.g., Zenodo) using FAIR principles.

Conduct inter-laboratory validation rounds with blinded samples .

Key Considerations

- Data Contradictions : Address discrepancies by re-evaluating experimental conditions (e.g., solvent purity, temperature gradients) .

- Ethical Compliance : Ensure adherence to REACH regulations and institutional biosafety protocols .

- Interdisciplinary Collaboration : Integrate chemistry, toxicology, and data science for holistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.